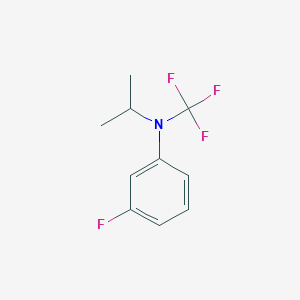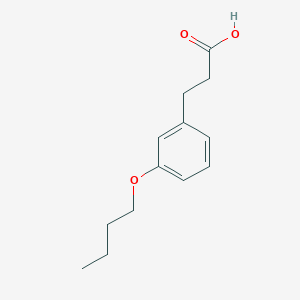
3-Butoxybenzenepropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butoxybenzenepropanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by a benzene ring substituted with a butoxy group and a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butoxybenzenepropanoic acid can be achieved through several methods. One common approach involves the alkylation of benzene with butyl bromide in the presence of a strong base, followed by the introduction of a propanoic acid group through a Friedel-Crafts acylation reaction. The reaction conditions typically involve the use of anhydrous aluminum chloride as a catalyst and an inert solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed to achieve high-quality product.
Análisis De Reacciones Químicas
Types of Reactions
3-Butoxybenzenepropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of butoxybenzoic acid or butoxybenzophenone.
Reduction: Formation of 3-butoxybenzenepropanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Butoxybenzenepropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer effects.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Butoxybenzenepropanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating enzyme activity, altering gene expression, or interacting with cellular receptors. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-Butoxybenzoic acid: Similar structure but lacks the propanoic acid moiety.
3-Butoxybenzaldehyde: Contains an aldehyde group instead of a carboxylic acid.
3-Butoxybenzyl alcohol: Contains an alcohol group instead of a carboxylic acid.
Uniqueness
3-Butoxybenzenepropanoic acid is unique due to the presence of both a butoxy group and a propanoic acid moiety, which confer specific chemical and physical properties
Propiedades
Número CAS |
28945-91-7 |
|---|---|
Fórmula molecular |
C13H18O3 |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
3-(3-butoxyphenyl)propanoic acid |
InChI |
InChI=1S/C13H18O3/c1-2-3-9-16-12-6-4-5-11(10-12)7-8-13(14)15/h4-6,10H,2-3,7-9H2,1H3,(H,14,15) |
Clave InChI |
SZPBOWHMDSJGIG-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=CC(=C1)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



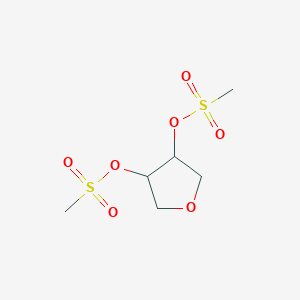
![2-[3-(Benzyloxy)-2,4-dimethoxyphenyl]ethan-1-amine](/img/structure/B13970384.png)

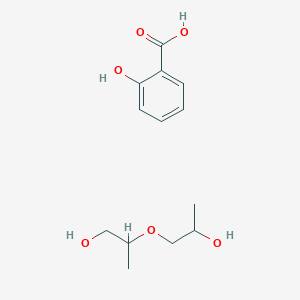
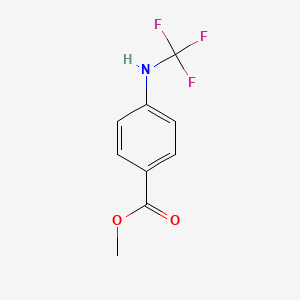
![Ethyl 3-bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13970410.png)
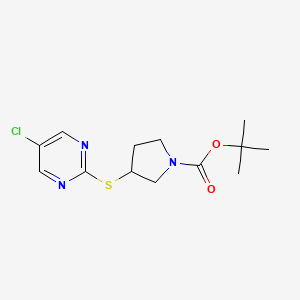

![N-(4-oxo-7-tosyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide](/img/structure/B13970425.png)
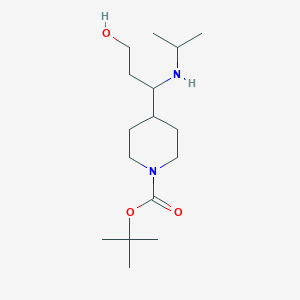
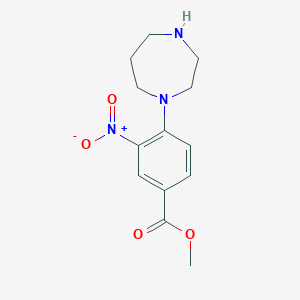
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-6-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B13970442.png)
